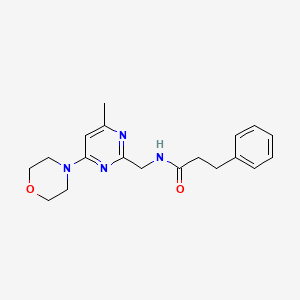

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-3-phenylpropanamide

Description

Properties

IUPAC Name |

N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c1-15-13-18(23-9-11-25-12-10-23)22-17(21-15)14-20-19(24)8-7-16-5-3-2-4-6-16/h2-6,13H,7-12,14H2,1H3,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJVCUPONMZJLGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNC(=O)CCC2=CC=CC=C2)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-3-phenylpropanamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine core is synthesized by reacting 2,4-dichloro-6-methylpyrimidine with morpholine in the presence of a base such as triethylamine (Et3N) using tetrahydrofuran (THF) as the solvent at 60°C.

Attachment of the Phenylpropanamide Moiety: The resulting intermediate is then reacted with 3-phenylpropanoic acid or its derivatives under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-3-phenylpropanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine core, using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: NaOMe in methanol or KOtBu in THF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-3-phenylpropanamide has been investigated for its potential anticancer properties. Studies suggest that compounds with similar structures exhibit inhibitory effects on cancer cell proliferation. For instance, the morpholine moiety is known to enhance the bioactivity of drugs by improving their solubility and permeability, which is crucial for anticancer agents.

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects is thought to involve the inhibition of specific signaling pathways associated with tumor growth and metastasis. Research indicates that such compounds can modulate the activity of kinases involved in cell cycle regulation, leading to apoptosis in cancer cells.

Neurological Applications

Cognitive Enhancement

Recent studies have explored the use of this compound in enhancing cognitive functions. The morpholine ring is associated with neuroprotective effects, potentially making this compound a candidate for treating neurodegenerative diseases such as Alzheimer's.

Case Studies

A series of case studies involving animal models have demonstrated improved memory retention and cognitive performance following administration of similar compounds. These studies highlight the necessity for further clinical trials to establish efficacy in humans.

Antimicrobial Properties

Broad-Spectrum Activity

The compound has also been tested for antimicrobial activity against various bacterial strains. Preliminary results indicate that it possesses broad-spectrum antimicrobial properties, which could be beneficial in developing new antibiotics.

Data Table: Antimicrobial Efficacy

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in the substituents on the pyrimidine and phenyl rings can significantly influence its biological activity.

Key Insights from SAR Studies

- Morpholine Substitution: Enhances solubility and bioavailability.

- Pyrimidine Ring Modifications: Altering the position of methyl groups can improve selectivity towards specific biological targets.

- Phenyl Group Variations: Different substitutions can modulate potency against various pathogens.

Mechanism of Action

The mechanism of action of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-3-phenylpropanamide involves its interaction with specific molecular targets. For instance, in antimalarial research, the compound has been shown to inhibit the formation of β-hematin and dihydrofolate reductase-thymidylate synthase (Pf-DHFR-TS) enzyme . These interactions disrupt the parasite’s metabolic processes, leading to its death.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling a comparative assessment of their physicochemical and biological properties:

Compound A : N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide

- Key Features : Spirocyclic thia-azaspirodecane core, tert-butyl group, 3-phenylpropanamide side chain.

- Activity : EC50 = 5.5 μM (potent bioactivity reported) .

- Differentiator : The spirocyclic system introduces conformational constraints absent in the target compound’s pyrimidine-morpholine framework, likely altering binding kinetics and selectivity.

Compound B : N-(3,4-Dihydroxyphenethyl)-3-phenylpropanamide (32)

- Key Features : Dihydroxyphenethyl group linked to 3-phenylpropanamide.

- Synthesis : 89% yield via demethylation of precursor 26 .

Compound C : N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide

- Key Features : Benzothiazole core with methoxy group and 3-phenylpropanamide.

- Properties : Molecular weight = 312.39, logP = 4.22, polar surface area = 40.42 Ų .

Compound D : 3-Chloro-N-phenyl-phthalimide

- Key Features : Phthalimide backbone with chloro and phenyl substituents.

- Application : Precursor for polyimide polymers; requires high purity for synthetic routes .

- Differentiator : The planar phthalimide structure lacks the flexibility of the target compound’s propanamide linker, favoring polymer synthesis over bioactivity.

Comparative Data Table

Key Observations and Implications

Bioactivity : The pyrimidine-morpholine core may offer a balance between solubility and target engagement, contrasting with Compound A’s spirocyclic rigidity (high potency) and Compound B’s hydrophilicity (antioxidant use).

Drug-Likeness : The target’s predicted logP (~3.5) positions it between Compound C (lipophilic) and Compound B (hydrophilic), suggesting moderate membrane permeability.

Applications : While phthalimide derivatives (Compound D) excel in materials science, the target compound’s architecture aligns with kinase inhibitors or antimicrobial agents, pending experimental validation.

Biological Activity

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-3-phenylpropanamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by a pyrimidine ring and a phenylpropanamide moiety. The specific structural formula is:

This structure is essential for its interaction with biological targets, influencing its pharmacological properties.

Research indicates that this compound exhibits activity through various mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cell signaling pathways, which may contribute to its therapeutic effects.

- Modulation of Receptor Activity : It interacts with certain receptors, potentially altering their signaling cascades, which can impact cellular responses such as proliferation and apoptosis.

- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, protecting cells from oxidative stress.

Biological Activity Data

The following table summarizes key biological activities observed in various studies:

Case Studies

Several studies have explored the biological effects of this compound:

- Cancer Cell Lines : In vitro studies demonstrated that this compound significantly reduces viability in various cancer cell lines, including breast and lung cancer. The mechanism involved apoptosis induction through caspase activation.

- Inflammation Models : Animal models of inflammation showed that administration of the compound led to a marked reduction in inflammatory markers, suggesting potential use as an anti-inflammatory agent.

- Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from damage induced by neurotoxic agents, hinting at possible applications in neurodegenerative diseases.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of similar compounds to optimize their efficacy and reduce side effects. Studies have highlighted modifications to the morpholine and pyrimidine components that enhance biological activity while maintaining safety profiles.

Q & A

Basic: How can the synthesis of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-3-phenylpropanamide be optimized for improved yield and purity?

Answer:

Synthesis optimization involves multi-step organic reactions with attention to:

- Reaction Conditions : Temperature (e.g., 0°C for NaH activation, room temperature for coupling steps) and solvent choice (DMF for nucleophilic substitutions, EtOAc for extractions) .

- Purification : Column chromatography (SiO₂, hexane/EtOAc gradients) or HPLC for high-purity isolation .

- Reagent Selection : Use of hydrocinnamoyl chloride for amide bond formation and organolithium reagents for coupling .

Yield improvements (>70%) are achievable by controlling stoichiometry and reaction time .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm hydrogen/carbon environments (e.g., δ 7.2–7.4 ppm for phenyl protons, δ 3.6–4.0 ppm for morpholino groups) .

- Mass Spectrometry (MS) : HRMS validates molecular weight (e.g., [M+H]+ at m/z 411.1) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (e.g., tR = 10.75 min, 98.5% purity) .

Basic: How can solubility and stability be evaluated for formulation in pharmacological studies?

Answer:

- Solubility : Test in solvents (DMSO for stock solutions, PBS for aqueous compatibility) .

- Stability : Accelerated degradation studies under varying pH (2–9), temperature (4–40°C), and light exposure .

- Analytical Monitoring : Use UV-Vis spectroscopy or LC-MS to track degradation products .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies to enhance biological activity?

Answer:

- Functional Group Modifications : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) to the phenyl ring to enhance binding affinity .

- Heterocycle Replacement : Substitute morpholino with piperazine or pyridine to alter pharmacokinetics .

- Bioisosteric Replacement : Replace the propanamide chain with thioamide or sulfonamide to improve metabolic stability .

Advanced: How can in silico modeling predict the compound’s interaction with biological targets?

Answer:

- Molecular Docking : Use AutoDock or Schrödinger Suite to simulate binding to kinase domains (e.g., factor Xa) .

- Pharmacophore Modeling : Identify key interactions (e.g., hydrogen bonds with pyrimidine N-atoms, hydrophobic contacts with phenyl groups) .

- ADMET Prediction : Tools like SwissADME assess absorption, metabolism, and toxicity (e.g., CYP450 inhibition risk) .

Advanced: How to resolve contradictions in bioactivity data across different assays?

Answer:

- Orthogonal Assays : Validate enzyme inhibition (e.g., IC50) using fluorescence polarization and SPR .

- Control Experiments : Test for off-target effects via counter-screens (e.g., kinase panel profiling) .

- Statistical Analysis : Use ANOVA to assess variability between replicates and assays .

Advanced: What methodologies are used to study metabolic stability in vitro?

Answer:

- Liver Microsome Assays : Incubate with human/rat microsomes and quantify parent compound via LC-MS over time .

- CYP450 Inhibition Screening : Use fluorogenic substrates to identify isoform-specific interactions (e.g., CYP3A4) .

- Metabolite Identification : UPLC-QTOF-MS detects hydroxylated or demethylated derivatives .

Advanced: How to design experiments for selective functionalization of the pyrimidine ring?

Answer:

- Protecting Groups : Temporarily block the morpholino group with Boc to direct substitution at C2 or C4 .

- Catalytic Systems : Use Pd/C for hydrogenation or Pd(OAc)2 for cross-coupling (e.g., Suzuki-Miyaura) .

- Regioselective Nitration : HNO3/H2SO4 at controlled temperatures (0–5°C) .

Advanced: What are the best practices for validating enzyme inhibition mechanisms?

Answer:

- Kinetic Studies : Measure Ki values via Lineweaver-Burk plots under varying substrate concentrations .

- X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., GRK-2) to identify binding motifs .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Advanced: How to address low bioavailability in preclinical models?

Answer:

- Prodrug Design : Convert the amide to ester or carbamate for improved membrane permeability .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles for sustained release .

- Permeability Assays : Use Caco-2 monolayers or PAMPA to optimize logP values (target 2–3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.